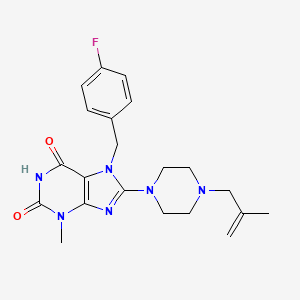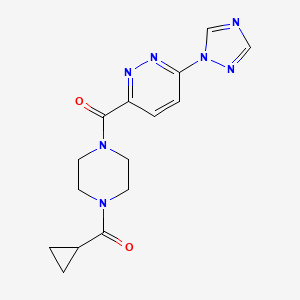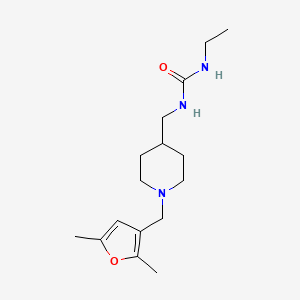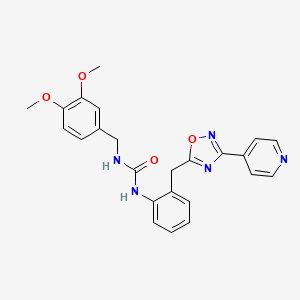![molecular formula C18H18N2OS2 B2939450 3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851852-86-3](/img/structure/B2939450.png)
3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H18N2OS2 . It has a molecular weight of 342.49 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a phenyl group, and a sulfanyl group attached to a thieno[2,3-d]pyrimidin-4-one core . The InChI code for this compound is 1S/C18H18N2OS2/c21-17-15-14 (12-7-3-1-4-8-12)11-23-16 (15)19-18 (22)20 (17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2, (H,19,22) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.5 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are 342.08605555 g/mol . The topological polar surface area of this compound is 92.7 Ų . It has a heavy atom count of 23 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A key area of research for thieno[2,3-d]pyrimidin-4-one derivatives is their antimicrobial properties. For instance, a study by Hafez et al. (2016) synthesized various spiro compounds, including sulfonamide derivatives, which exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria. Compound 8c in their study showed higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).
Green Synthesis Approaches
Research by Shi et al. (2018) introduced a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by reduced catalyst loading, easy purification, and step economy, which is significant for sustainable and eco-friendly chemical synthesis (Shi et al., 2018).
Synthesis of Derivatives
The synthesis of derivatives of thieno[2,3-d]pyrimidin-4-one is a prominent research topic. Dyachenko et al. (2020) described the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines and related derivatives through one-pot three-component condensation, indicating the versatility of thieno[2,3-d]pyrimidine in synthesizing diverse compounds (Dyachenko et al., 2020).
Antitumor Activities
Another area of research is the evaluation of antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antibacterial and Anti-inflammatory Properties
Research also extends to the synthesis of thieno[2,3-d]pyrimidine derivatives with antibacterial and anti-inflammatory properties. A study by Tolba et al. (2018) prepared a series of these compounds, demonstrating significant activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Propiedades
IUPAC Name |
3-cyclohexyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKCASJUMUKMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2939369.png)
![3'-Methyl-[1,1'-biphenyl]-3'yl)methyl acetate](/img/structure/B2939370.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2939372.png)
![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939377.png)


![Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2939382.png)
![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)


![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)

![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)